N-Heptyl-N'-hexylthiourea

Description

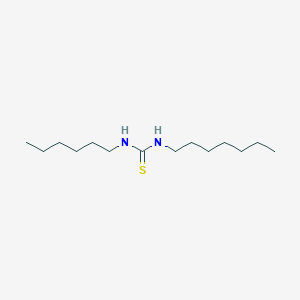

N-Heptyl-N'-hexylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a heptyl (C₇H₁₅) group and a hexyl (C₆H₁₃) group attached to the thiourea core (N₂S). This asymmetric structure distinguishes it from simpler thiourea analogs. The molecular formula is C₁₃H₂₈N₂S, with a molecular weight of 244.43 g/mol. The extended alkyl chains likely confer hydrophobic properties, reducing water solubility compared to shorter-chain derivatives. Thiourea compounds are widely studied for applications in coordination chemistry, catalysis, and pharmaceuticals, with alkyl substituents modulating reactivity and physical properties .

Properties

CAS No. |

62552-12-9 |

|---|---|

Molecular Formula |

C14H30N2S |

Molecular Weight |

258.47 g/mol |

IUPAC Name |

1-heptyl-3-hexylthiourea |

InChI |

InChI=1S/C14H30N2S/c1-3-5-7-9-11-13-16-14(17)15-12-10-8-6-4-2/h3-13H2,1-2H3,(H2,15,16,17) |

InChI Key |

OHPXFLCGEPRNST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=S)NCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptyl-N’-hexylthiourea can be synthesized through the reaction of heptylamine and hexylamine with thiophosgene or ammonium thiocyanate. The reaction typically involves the following steps:

Reaction with Thiophosgene: Heptylamine and hexylamine are reacted with thiophosgene in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition.

Reaction with Ammonium Thiocyanate: Alternatively, the amines can be reacted with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-Heptyl-N’-hexylthiourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-hexylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Heptylamine and hexylamine.

Substitution: Various N-substituted thiourea derivatives.

Scientific Research Applications

N-Heptyl-N’-hexylthiourea has diverse applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-hexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The heptyl and hexyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiourea Derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N-Heptyl-N'-hexylthiourea | C₁₃H₂₈N₂S | Heptyl (C₇H₁₅), Hexyl (C₆H₁₃) | 244.43 | Hydrophobic, low water solubility |

| N,N′-Dimethylthiourea | C₃H₈N₂S | Two methyl (CH₃) groups | 104.17 | Water-soluble, high reactivity |

| N-Methyl-N-phenylthiourea | C₈H₁₀N₂S | Methyl (CH₃), Phenyl (C₆H₅) | 166.25 | Limited water solubility, aromaticity |

| Dicyclohexylthiourea | C₁₃H₂₄N₂S | Two cyclohexyl (C₆H₁₁) groups | 248.41 | High steric bulk, used in coordination |

| Hexylthiourea | C₇H₁₆N₂S | Single hexyl (C₆H₁₃) group | 160.28 | Intermediate hydrophobicity |

| N-Phenylthiourea | C₇H₈N₂S | Single phenyl (C₆H₅) group | 152.22 | Aromatic, regulated under REACH |

Key Observations :

- Chain Length and Solubility : Longer alkyl chains (e.g., heptyl/hexyl) reduce water solubility compared to methyl or phenyl groups. N,N′-Dimethylthiourea is water-soluble, whereas this compound is likely insoluble .

- Steric Effects : Dicyclohexylthiourea’s bulky cyclohexyl groups hinder coordination in metal complexes, whereas asymmetric alkyl chains in this compound may allow tailored ligand geometries .

Functional and Application Comparisons

Key Insights :

- Coordination Chemistry: Dicyclohexylthiourea forms stable high-spin iron complexes, while this compound’s asymmetric structure could enable novel coordination modes .

- Industrial Use : N,N′-Dimethylthiourea’s reactivity makes it suitable for rubber processing, whereas this compound may find niche roles in specialty surfactants .

- Safety : Methyl and phenyl derivatives often require stricter handling (e.g., irritant labels), while alkylthioureas are generally less regulated .

Research Findings and Data

Collision Cross-Section Analysis (Hexylthiourea vs. This compound)

Hexylthiourea (C₇H₁₆N₂S) exhibits a predicted collision cross-section (CCS) of 136.8 Ų for [M+H]⁺, indicating moderate molecular size . This compound, with an additional methylene group, is expected to have a higher CCS (~145–150 Ų), reflecting increased steric bulk. This property may influence its behavior in mass spectrometry and diffusion-based applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.